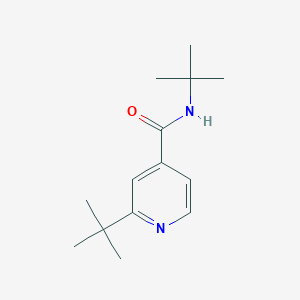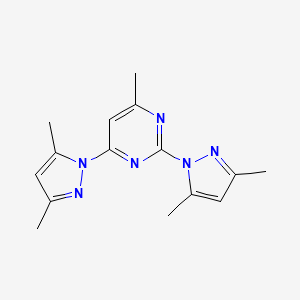![molecular formula C17H19F2N3S B5695082 N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea, commonly known as DEAPT, is a thiourea-based molecule that has been widely used in scientific research. DEAPT is a potent inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
DEAPT inhibits the Notch signaling pathway by binding to the intracellular domain of Notch receptors, preventing their cleavage and subsequent activation. This leads to a decrease in downstream signaling events, including the expression of Notch target genes.
Biochemical and Physiological Effects:
DEAPT has been shown to have a range of biochemical and physiological effects. In cancer cells, DEAPT inhibits cell proliferation and induces apoptosis. In neural stem cells, DEAPT promotes differentiation and inhibits self-renewal. In endothelial cells, DEAPT inhibits angiogenesis and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DEAPT is its specificity for the Notch signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, DEAPT has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, DEAPT has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for DEAPT research. One area of interest is the development of DEAPT derivatives with improved solubility and specificity. Another area of interest is the use of DEAPT in combination with other drugs to enhance its therapeutic potential. Finally, DEAPT could be used as a tool to study the role of the Notch pathway in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
DEAPT is a thiourea-based molecule that has been widely used in scientific research as a tool to study the Notch signaling pathway. DEAPT has a range of biochemical and physiological effects and has shown promise as a therapeutic agent in various diseases. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
DEAPT can be synthesized by reacting 4-(diethylamino)aniline with 2,4-difluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields DEAPT as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DEAPT has been extensively used in scientific research as a tool to study the Notch signaling pathway. The Notch pathway is involved in various cellular processes, including embryonic development, tissue homeostasis, and immune system function. Dysregulation of Notch signaling has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2,4-difluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3S/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOJTHKOYDSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)

![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)


![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)